4-(Tetrahydro-2h-pyran-2-yl)butan-2-one
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Overview
Description
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is an organic compound characterized by a tetrahydropyran ring attached to a butanone moiety. This compound is known for its unique chemical structure, which makes it a valuable intermediate in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one typically involves the reaction of 3,4-dihydropyran with butanone under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid in dichloromethane is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyranyl derivatives.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving tetrahydropyran rings.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of tetrahydropyran rings. These interactions often involve nucleophilic attack on the carbonyl group, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4-(2-Tetrahydropyranyloxy)butanal: Similar in structure but contains an aldehyde group instead of a ketone.
Tetrahydropyran-2-methanol: Contains a hydroxyl group instead of a ketone.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with a different position of the ketone group .
Uniqueness
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is unique due to its specific combination of a tetrahydropyran ring and a butanone moiety. This unique structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3 |
InChI Key |
RMPVVSBFMPKBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCCO1 |
Origin of Product |
United States |
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